molecular formula C17H22N4O2 B12737575 4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamide CAS No. 86683-47-8

4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamide

Katalognummer: B12737575
CAS-Nummer: 86683-47-8
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: LRXPJJRXCWWFMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a nitrile oxide and an alkyne.

    Attachment of Piperazine: The piperazine moiety is introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the isoxazole derivative with the piperazine moiety under specific reaction conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the isoxazole ring with the piperazine moiety makes it a versatile compound in various research fields.

Eigenschaften

CAS-Nummer

86683-47-8

Molekularformel

C17H22N4O2

Molekulargewicht

314.4 g/mol

IUPAC-Name

3-[3-methyl-4-(3-phenyl-1,2-oxazol-5-yl)piperazin-1-yl]propanamide

InChI

InChI=1S/C17H22N4O2/c1-13-12-20(8-7-16(18)22)9-10-21(13)17-11-15(19-23-17)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H2,18,22)

InChI-Schlüssel

LRXPJJRXCWWFMG-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CCN1C2=CC(=NO2)C3=CC=CC=C3)CCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.